Chloro-triazine standards often precipitate in aqueous LC mobile phases, risking system blockages. Simeton (CAS 673-04-1), with 3.2 g/L water solubility and pKa 4.60, provides a stable alternative. • Internal standard for triazine/veterinary drug LC-MS/MS-no co-elution. • Positive control for aquatic toxicity assays-no solvent artifacts. • Validates MCX SPE protocols for basic analytes-chloro-triazines cannot replicate. Procure with confidence from SMolecule.
Simeton (CAS: 673-04-1), chemically defined as N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine, is a methoxy-s-triazine derivative widely procured as a high-purity analytical reference standard and a model compound for agrochemical formulation. Unlike its halogenated counterparts, Simeton features a methoxy substitution that fundamentally alters its physicochemical baseline, yielding a highly favorable water solubility of 3.2 g/L at 21 °C and a pKa of approximately 4.60. These properties ensure excellent stability and handling in standard laboratory solvents, making it a highly reliable material for environmental monitoring workflows, calibration of LC-MS/MS instrumentation, and the development of aqueous-phase assays where traditional chloro-triazines suffer from severe solubility limitations .
Substituting Simeton with generic in-class alternatives like Simazine (the chloro-analog) or Prometon (the isopropyl-analog) frequently leads to critical failures in analytical and formulation workflows. Replacing Simeton with Simazine introduces a severe solubility bottleneck; Simazine's aqueous solubility is roughly 5 mg/L, which requires large volumes of organic solvents or complex surfactant systems to prevent precipitation during stock solution preparation[1]. Conversely, substituting Simeton with Prometon alters the compound's lipophilicity and steric profile, shifting chromatographic retention times and solid-phase extraction (SPE) recovery rates. For procurement teams supporting environmental testing, Simeton must be specifically sourced to ensure non-interfering internal standard performance and to maintain the precise ionization efficiency dictated by its ethyl-substituted methoxy-triazine core [2].
Simeton demonstrates an aqueous solubility of 3.2 g/L (3200 mg/L) at 21 °C, which is dramatically higher than its chloro-substituted analog, Simazine (approx. 5 mg/L) . This >600-fold increase in solubility is driven by the substitution of the chlorine atom with a methoxy group. For analytical laboratories and formulation scientists, this allows for the preparation of highly concentrated aqueous stock solutions without relying heavily on organic co-solvents, which can be toxic to biological assays or cause matrix effects in mass spectrometry [1].
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | 3200 mg/L (Simeton) |
| Comparator Or Baseline | ~5 mg/L (Simazine) |
| Quantified Difference | >600-fold higher aqueous solubility |
| Conditions | Neutral pH water, 20-21 °C |
Eliminates the need for harsh organic co-solvents when preparing concentrated analytical standards or aqueous dosing formulations.
The presence of the electron-donating methoxy group in Simeton shifts its pKa to 4.60, making it significantly more basic than chloro-triazines like Simazine (pKa ~1.6). In LC-MS/MS workflows, this higher pKa ensures a greater degree of protonation at typical mobile phase pH levels (e.g., pH 3-5 with formic acid). Consequently, Simeton exhibits enhanced ionization efficiency in positive electrospray ionization (ESI+) and stronger, more predictable retention on mixed-mode cation-exchange SPE cartridges compared to its halogenated counterparts [1].
| Evidence Dimension | Acidity constant (pKa) |
| Target Compound Data | pKa 4.60 (Simeton) |
| Comparator Or Baseline | pKa ~1.6 (Simazine) |
| Quantified Difference | 3.0 pH unit shift toward basicity |
| Conditions | Aqueous solution, standard analytical conditions |
Provides superior positive-ion mass spectrometry signals and enables orthogonal sample cleanup using cation-exchange solid-phase extraction.
Simeton possesses an octanol-water partition coefficient (Log P) of approximately 0.89, indicating a highly hydrophilic profile relative to Simazine (Log P ~2.18). This lower lipophilicity translates to shorter retention times on standard C18 reversed-phase columns. When utilized as an internal standard for complex environmental matrices, Simeton elutes earlier than many heavily alkylated target analytes, effectively preventing signal suppression from co-eluting hydrophobic matrix components .
| Evidence Dimension | Octanol-water partition coefficient (Log P) |
| Target Compound Data | Log P ~0.89 (Simeton) |
| Comparator Or Baseline | Log P ~2.18 (Simazine) |
| Quantified Difference | ~1.29 log unit reduction in lipophilicity |
| Conditions | Standard octanol-water partitioning |
Ensures distinct chromatographic elution profiles, making it an ideal non-interfering internal standard for complex environmental matrices.
Leveraging its high ionization efficiency (pKa 4.60) and distinct hydrophilic Log P (~0.89), Simeton is optimally deployed as an internal standard for quantifying trace triazines and veterinary drugs (e.g., monensin) in environmental water and soil extracts. It provides reliable recovery and distinct retention times without co-eluting with target analytes [1].
Due to its exceptionally high water solubility (3.2 g/L), Simeton serves as a reliable, easily processable positive control in aquatic toxicity and photosynthetic inhibition models (e.g., Scenedesmus sp. assays). It allows researchers to establish full dose-response curves without the precipitation issues or solvent-toxicity artifacts associated with Simazine [2].
Simeton's basicity makes it an excellent model compound for optimizing mixed-mode cation-exchange solid-phase extraction (MCX SPE) protocols. Environmental testing laboratories procure Simeton to validate recovery rates for basic analytes, a process that cannot be accurately modeled by less basic chloro-triazines [1].
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